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10-Nitrolinoleate

Cat. No.: B10765619
M. Wt: 324.4 g/mol
InChI Key: LELVHAQTWXTCLY-XYWKCAQWSA-M
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Description

Contextualization of Nitro-Fatty Acids as Endogenous Lipid Mediators

Nitro-fatty acids are formed in the body through the reaction of nitric oxide (•NO) or its derived reactive nitrogen species with unsaturated fatty acids. nih.govnih.gov Initially considered mere biomarkers of nitrative stress, these molecules are now understood to be a distinct class of lipid mediators with potent biological activities. nih.govfao.org Unlike the well-established eicosanoid family of lipid mediators (prostaglandins, leukotrienes), which are products of enzymatic oxidation, nitro-fatty acids are primarily formed through non-enzymatic, free radical-mediated reactions. nih.gov These reactions are particularly prevalent in environments characterized by inflammation and metabolic stress, where the production of both nitric oxide and reactive oxygen species is elevated. nih.gov

The biological actions of nitro-fatty acids are often anti-inflammatory. bjournal.orgnih.gov They can modulate key signaling pathways, such as inhibiting the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) and activating the antioxidant Nrf2 pathway. nih.govepa.govresearchgate.net These molecules are found endogenously in human plasma, cell membranes, and various tissues, where they influence metabolic and inflammatory signaling. fao.orgnih.gov Their electrophilic nature allows them to react with nucleophilic residues on proteins, such as cysteine and histidine, a process known as nitroalkylation. nih.govnih.gov This post-translational modification can alter protein function and is a key mechanism underlying the signaling capacity of nitro-fatty acids. nih.govscienceopen.com

Overview of 10-Nitrolinoleate Isomers and Their Significance

Linoleic acid, having two double bonds, can be nitrated at several positions. The primary isomers of nitrolinoleate (LNO2) identified in biological systems include the 9-, 10-, 12-, and 13-nitro-9,12-cis-octadecadienoic acids. nih.gov These isomers, including this compound, have been detected as free acids and as esterified components within plasma lipoproteins and red blood cell membranes. nih.gov

The specific position of the nitro group on the fatty acid backbone is critical for biological activity. nih.gov For example, while multiple isomers are formed, the 10- and 12-isomers of nitrolinoleate have been reported to be selective activators of the peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov The 10-nitro isomer of oleic acid (another nitro-fatty acid) is more reactive towards the ligand-binding domain of PPARγ than its 9-nitro counterpart. nih.gov This highlights that the biological effects of nitrolinoleate are not generic but are often dependent on the specific regio- and stereoisomer. nih.govresearchgate.net The synthesis of specific isomers, such as 10-nitrooctadeca-9(E),12(Z)-dienoic acid, has been a key step in elucidating these structure-activity relationships. researchgate.net

Table 1: Major Isomers of Nitrolinoleate

Isomer NameAbbreviationPosition of Nitro Group
9-Nitrolinoleate9-NO2-LACarbon 9
This compound10-NO2-LACarbon 10
12-Nitrolinoleate12-NO2-LACarbon 12
13-Nitrolinoleate13-NO2-LACarbon 13

Role within Redox Biology and Lipidomics Research

This compound and other nitro-fatty acids are central to the fields of redox biology and lipidomics. Redox biology investigates the roles of reactive oxygen and nitrogen species in cellular signaling and damage. Nitro-fatty acids are a direct link between nitric oxide signaling and lipid metabolism, representing a key class of molecules generated at the interface of these two pathways. nih.govpnas.org Their formation is a consequence of redox reactions, and they, in turn, modulate cellular redox status by influencing pathways like the Nrf2-dependent antioxidant response. researchgate.net

The study of these compounds has spurred the development of "redox lipidomics," a sub-discipline focused on the comprehensive analysis of oxidized and nitrated lipids. nih.gov Advanced mass spectrometry techniques are essential for the identification and quantification of these low-abundance and often unstable molecules from complex biological samples. nih.govnih.gov For instance, liquid chromatography-mass spectrometry (LC-MS) is used to detect and quantify nitrolinoleate isomers in human blood and tissues, with concentrations of free and esterified nitrolinoleate in healthy humans being approximately 80 nM and 550 nM, respectively. pnas.org

Research in this area has revealed that this compound is not just a marker of oxidative stress but an active signaling molecule. For example, it is a potent inducer of heme oxygenase-1 (HO-1), a critical enzyme in the anti-inflammatory response. nih.govpnas.org Furthermore, this compound is recognized as a potent endogenous ligand for PPARγ, a nuclear receptor that is a master regulator of lipid metabolism, glucose homeostasis, and inflammation. pnas.orgcaymanchem.com These findings underscore the importance of this compound as a bioactive lipid that transduces nitric oxide signaling into downstream gene expression and functional cellular responses. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30NO4- B10765619 10-Nitrolinoleate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H30NO4-

Molecular Weight

324.4 g/mol

IUPAC Name

(9E,12Z)-10-nitrooctadeca-9,12-dienoate

InChI

InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/p-1/b11-8-,17-15+

InChI Key

LELVHAQTWXTCLY-XYWKCAQWSA-M

Isomeric SMILES

CCCCC/C=C\C/C(=C\CCCCCCCC(=O)[O-])/[N+](=O)[O-]

Canonical SMILES

CCCCCC=CCC(=CCCCCCCCC(=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Formation and Biosynthesis of 10 Nitrolinoleate

Endogenous Pathways of Nitration

The endogenous synthesis of 10-nitrolinoleate and its isomers involves several pathways that generate reactive nitrogen species capable of nitrating the double bonds of linoleic acid. These pathways are often heightened during inflammatory conditions where the production of both nitric oxide (•NO) and reactive oxygen species is increased. pnas.org

The interaction between •NO-derived reactive species and unsaturated fatty acids is a primary route for the formation of nitrolinoleate. nih.govnih.gov Nitric oxide itself is lipophilic and can concentrate in membranes, where it reacts with molecular oxygen to form intermediates like dinitrogen trioxide (N₂O₃). nih.govpnas.org However, more potent nitrating agents are formed from subsequent reactions.

Key reactive nitrogen species involved in fatty acid nitration include:

Peroxynitrite (ONOO⁻): Formed from the rapid, diffusion-limited reaction of •NO with superoxide (B77818) radical (O₂•⁻), peroxynitrite is a powerful oxidant that can mediate nitration reactions. nih.govnih.gov

Nitrogen Dioxide (•NO₂): This species can be generated from multiple sources, including the reaction of •NO with oxygen, the decomposition of peroxynitrite (especially after reacting with CO₂), and enzymatic catalysis by heme proteins. pnas.orgpnas.org •NO₂ can initiate the nitration of polyunsaturated fatty acids by abstracting a hydrogen atom from a bis-allylic carbon, creating a lipid radical that can then react with another •NO₂ molecule to form a nitroalkene. pnas.org

The convergence of increased •NO production and oxidative stress, typical of inflammatory responses, accelerates the formation of these reactive species, leading to a greater extent of fatty acid nitration. pnas.org

Nitrite (B80452) (NO₂⁻), a stable end-product of •NO metabolism, can become a potent nitrating agent under acidic conditions. pnas.org In environments with a low pH (e.g., below pH 4.0), such as within the stomach or in acidified cellular compartments like phagolysosomes, nitrite is protonated to form nitrous acid (HNO₂). pnas.org

This acid-catalyzed pathway can readily nitrate (B79036) lipids, although it tends to produce a complex mixture of products, including nitro, hydroxy, and hydroperoxy adducts, with non-specific stereochemistry. pnas.org The reaction of linoleic acid with acidified nitrite is a recognized method for generating this compound. caymanchem.combertin-bioreagent.com This mechanism is considered relevant for the formation of nitrated lipids in specific biological compartments where acidification occurs. pnas.org

Myeloperoxidase (MPO), a heme protein abundantly released by neutrophils during inflammation, plays a significant role in fatty acid nitration. nih.gov MPO utilizes hydrogen peroxide (H₂O₂) and nitrite (NO₂⁻) to generate nitrogen dioxide (•NO₂), a key nitrating agent. pnas.orgnih.govnih.gov

The MPO-H₂O₂-NO₂⁻ system catalyzes the two-electron oxidation of nitrite to produce •NO₂, which can then nitrate unsaturated fatty acids like linoleic acid. nih.govnih.gov This enzymatic process is a crucial source of nitrated lipids at sites of inflammation where activated neutrophils are present. nih.gov The enzyme can also catalyze other modifications, such as chlorination, which contributes to the complex chemical environment of an inflammatory lesion. nih.gov Both peroxynitrite and the MPO system are established mediators for the nitration of oleic acid, a similar unsaturated fatty acid. caymanchem.comcaymanchem.com

Precursor Molecules and Reaction Dynamics

The primary precursor molecule for the formation of this compound is linoleic acid (18:2), a common polyunsaturated fatty acid. nih.govcaymanchem.com The nitration process is not a single, simple reaction but a complex interplay of various reactive species and reaction intermediates.

The reaction dynamics depend heavily on the specific nitrating agent and the local biochemical environment. pnas.org

Nitrating PathwayKey ReactantsPrimary Nitrating Species
•NO/O₂•⁻ Pathway Nitric Oxide (•NO), Superoxide (O₂•⁻)Peroxynitrite (ONOO⁻), Nitrogen Dioxide (•NO₂)
Acid-Catalyzed Pathway Nitrite (NO₂⁻), Protons (H⁺)Nitrous Acid (HNO₂)
Enzymatic Pathway Myeloperoxidase (MPO), H₂O₂, NO₂⁻Nitrogen Dioxide (•NO₂)

Nitrogen dioxide can react with polyunsaturated fatty acids through two main mechanisms:

  • Hydrogen Abstraction: •NO₂ abstracts a hydrogen from the bis-allylic carbon of linoleic acid, forming nitrous acid and a lipid allylic radical. This radical can then react with another •NO₂ molecule. pnas.org
  • Radical Addition: •NO₂ can directly add to one of the double bonds, forming a nitro-substituted carbon-centered radical. This intermediate is then oxidized to yield the final nitroalkene product.
  • The relative prevalence of these pathways is dictated by physiological conditions. In states of inflammation, where oxygen levels may be low but nitrogen oxide levels are high, the reaction of lipid radicals with •NO₂ is favored over reaction with molecular oxygen. pnas.org

    Regioisomeric and Stereochemical Considerations in this compound Formation

    The nitration of linoleic acid does not yield a single product but rather a mixture of regioisomers and stereoisomers. pnas.org

    Regioisomers: Nitration can occur at different positions on the linoleic acid carbon chain. The reaction of •NO-derived species with linoleic acid produces a mixture of nitroalkene derivatives, primarily This compound and 12-nitrolinoleate . pnas.org These isomers are found endogenously in human plasma and red blood cell membranes. pnas.org Other isomers, such as 9-nitro and 13-nitro derivatives, are also formed. nih.gov

    Stereochemistry: The geometry of the double bonds is also affected. Acid-catalyzed nitration typically results in products with non-specific stereochemistry. pnas.org The naturally occurring this compound is often specified as 10-nitro-9E,12Z-octadecadienoic acid, indicating a trans configuration for the double bond adjacent to the nitro group and a cis configuration for the other double bond. caymanchem.com The formation of different isomers is significant as they can possess distinct biological activities. For example, studies on the regioisomers of nitrolinoleic acid have shown that they have differential potencies in activating nuclear receptors like PPARγ. nih.gov

    The complex mixture of isomers produced reflects the multiple, often competing, chemical pathways involved in the biosynthesis of these nitrated lipids. pnas.orgnih.gov

    Metabolism and Biodegradation of 10 Nitrolinoleate

    Cellular Uptake and Intracellular Localization

    As a lipophilic molecule, 10-Nitrolinoleate is capable of diffusing through the hydrophilic and hydrophobic portions of cell membranes. nih.gov Endogenously, this compound is present in human plasma and red blood cell membranes at concentrations around 500 nM. pnas.orggsartor.org

    Once inside the cell, the fate of this compound is largely dictated by its electrophilic nature. It is predicted that the vast majority of the compound—potentially over 99%—does not remain in a free state. nih.gov Instead, it rapidly reacts with intracellular nucleophiles, primarily thiols found in molecules like glutathione (B108866) and cysteine residues within proteins. nih.gov This process, known as a Michael addition or nitroalkylation, results in the formation of covalent adducts. nih.govmdpi.com Consequently, the intracellular localization of this compound is widespread but predominantly in a covalently modified form, bound to various cellular proteins and other thiol-containing molecules. nih.govnih.gov Studies using rat aortic smooth muscle cells have shown that exogenously added this compound is not significantly esterified into more complex lipids over short time periods. nih.gov

    Enzymatic Transformation Pathways

    The metabolism of this compound is rapid and involves several enzymatic pathways that transform its structure and release bioactive molecules.

    Reductive Metabolism

    A key metabolic route for this compound is its reduction to release nitric oxide (•NO) or a related bioactive species. nih.gov This process is thought to be mediated, at least in part, by the reductase activity of mitochondrial aldehyde dehydrogenase. nih.gov This pathway is significant as it allows this compound to act as a carrier and donor of •NO, contributing to downstream signaling events such as the activation of guanylate cyclase and production of cGMP. nih.gov

    Hydrolytic Cleavage

    While some nitrated fatty acids can be unstable under harsh laboratory hydrolysis conditions, this compound shows a degree of stability against simple alkaline hydrolysis. nih.govnih.gov The primary enzymatic transformations documented appear to be reductive or involve adduction rather than direct hydrolytic cleavage of the carbon backbone. nih.govmdpi.com Oxidative cleavage is a known process for fatty acids, but the specific enzymatic hydrolysis of the nitroalkene group in this compound within a biological context is not as well-defined as its reductive metabolism or reactivity with thiols. mdpi.com

    Formation of Derivative Species and Metabolic Products

    The metabolism and reactions of this compound within cells lead to the formation of several key derivative species and products. These products are crucial for its biological activity. Rat aortic smooth muscle cells and thoracic aorta rapidly metabolize the compound, leading to the production of nitrite (B80452) (NO₂⁻) and an increase in cyclic GMP (cGMP). nih.gov

    The most significant metabolic derivatives are covalent adducts formed with cellular thiols. nih.govnih.gov Through a process called nitroalkylation, this compound acts as an electrophile and binds to nucleophilic residues on proteins, such as cysteine, forming stable adducts. mdpi.com This modification can alter the structure and function of the target proteins, representing a major mechanism for its signaling effects. mdpi.com

    Metabolic PathwayKey Enzymes/ProcessesResulting Products/DerivativesSignificance
    Reductive Metabolism Mitochondrial Aldehyde Dehydrogenase (putative) nih.govNitric Oxide (•NO)-like species, Nitrite (NO₂⁻) nih.govRelease of bioactive •NO, activation of cGMP signaling. nih.gov
    Michael Addition (Nitroalkylation) Non-enzymatic reaction with nucleophiles mdpi.comCovalent adducts with glutathione and protein thiols (e.g., Cysteine). nih.govmdpi.comPost-translational modification of proteins, modulation of protein function. mdpi.com

    Stability and Reactivity in Biological Milieu

    The stability of this compound is highly dependent on its environment. In simple aqueous buffers at 37°C, the compound is relatively stable. nih.gov However, in a biological milieu, it is highly reactive and rapidly consumed. nih.gov For example, when incubated with rat aortic smooth muscle cells or aortic segments, more than 50% of the available this compound is metabolized within five minutes. nih.gov

    This rapid consumption is due to its high reactivity as an electrophile. The nitroalkene moiety makes it susceptible to nucleophilic attack, particularly from thiol groups in a Michael addition reaction. nih.govnih.gov This inherent reactivity is a central feature of its mechanism of action, allowing it to form covalent bonds with proteins and other molecules, thereby transducing signals that can lead to anti-inflammatory responses. gsartor.orgmdpi.com While it can release •NO through metabolic reduction, many of its signaling effects are also independent of nitric oxide, driven instead by its electrophilic adduction to cellular targets. gsartor.org

    Molecular Mechanisms of Action of 10 Nitrolinoleate

    10-Nitrolinoleate (LNO2), an endogenous signaling molecule formed from nitric oxide-dependent reactions, exerts its biological effects by interacting with and modulating several crucial transcription factors. These interactions trigger cascades of gene expression changes, influencing cellular processes related to metabolism, inflammation, and oxidative stress. The primary molecular targets include Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), Nuclear Factor Kappa B (NF-κB), and Nuclear factor erythroid 2-related factor 2 (Nrf2).

    Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

    This compound is a potent agonist of PPARγ, a nuclear hormone receptor that is a central regulator of lipid metabolism, glucose homeostasis, and inflammatory responses. nih.govnih.gov Its activity is comparable to, and in some cases exceeds, that of synthetic PPARγ agonists like thiazolidinediones (TZDs). nih.govresearchgate.net

    This compound functions as a direct, high-affinity endogenous ligand for PPARγ. nih.govresearchgate.net Research has determined its binding affinity (Ki) to be approximately 133 nM. nih.govnih.gov This binding is specific to the nitroalkene and is not a result of its decay products, nitric oxide donors, or its precursor, linoleic acid. nih.govresearchgate.net Further studies using competitive binding assays with radiolabeled rosiglitazone, a synthetic TZD, showed that this compound effectively competes for the PPARγ ligand-binding pocket, with an IC50 value of 0.22 μM. medchemexpress.com

    The interaction is not merely non-covalent; nitro-fatty acids have been shown to covalently bind to PPARγ at the cysteine residue Cys-285 through a process known as Michael addition. nih.gov This covalent adduction contributes to its role as a partial agonist. nih.gov

    Naturally occurring nitrolinoleic acid is a mixture of regioisomers (9-NO2, 10-NO2, 12-NO2, and 13-NO2), which are not functionally equivalent. While all isomers exhibit similar binding affinities, they differ significantly in their ability to activate PPARγ-dependent transcription. The 12-NO2 isomer is the most potent activator, whereas the 9- and 10-NO2 isomers are weaker agonists. nih.gov This suggests that specific regioisomers may have distinct roles in cellular signaling. nih.gov

    Table 1: Comparative PPARγ Binding and Activation Potency This table summarizes the binding affinity and activation potency of different nitrolinoleate (NO2-LA) regioisomers compared to the synthetic agonist Rosiglitazone.

    CompoundBinding Affinity (IC50, µM)Transcriptional Activation (EC50, µM)Agonist Type
    12-NO2-LA ~0.41–0.600.045Partial
    13-NO2-LA ~0.41–0.60~0.41–0.62Partial
    9- & 10-NO2-LA ~0.41–0.60~0.41–0.62Partial
    Rosiglitazone 0.250.067Full
    Data sourced from reference nih.gov.

    Upon binding and activating PPARγ, this compound initiates a cascade of transcriptional events. This activation leads to changes in the expression of genes crucial for metabolic control and cellular differentiation. nih.govnih.gov As a partial agonist, it induces a unique profile of coregulator protein interactions and subsequent gene expression that is distinct from that of full agonists like rosiglitazone. nih.gov

    Key PPARγ-dependent effects induced by this compound include:

    Macrophage CD36 Expression : In RAW 264.7 macrophages, this compound treatment upregulates the expression of the scavenger receptor CD36, a known PPARγ target gene involved in lipid uptake. This response is inhibited by the PPARγ-specific antagonist GW9662, confirming its dependence on the receptor. nih.gov

    Adipocyte Differentiation : this compound promotes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a hallmark of PPARγ activation. nih.gov This differentiation is accompanied by the increased expression of specific adipocyte markers, including PPARγ2 and the fatty acid-binding protein aP2. nih.gov

    Glucose Uptake : In differentiated adipocytes, this compound enhances glucose uptake in a dose-dependent manner, an action central to the insulin-sensitizing effects of PPARγ ligands. nih.gov

    Nuclear factor erythroid 2-related factor 2 (Nrf2) Activation

    This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is essential for cellular defense against oxidative stress. nih.govphysiology.org Under normal conditions, Nrf2 is bound by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. nih.govresearchgate.net

    This compound activates Nrf2 through two primary mechanisms:

    Direct Keap1 Modification : As an electrophilic molecule, this compound can directly interact with and modify reactive cysteine residues on Keap1. nih.gov This adduction impairs Keap1's ability to bind Nrf2, leading to Nrf2 stabilization. physiology.orgnih.gov

    Redox-Sensitive Kinase Activation : The compound also activates Protein Kinase C (PKC) and the PI3K/AKT signaling pathways, which can phosphorylate Nrf2 and further promote its activity. nih.gov

    Once stabilized, Nrf2 dissociates from Keap1 and translocates to the nucleus. physiology.orgresearchgate.net In the nucleus, it forms a heterodimer with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. researchgate.netnih.gov This binding stimulates the transcription of a wide array of cytoprotective genes, including antioxidant proteins and phase II detoxifying enzymes, which suppresses redox-sensitive inflammation and protects cells from oxidative injury. nih.govnih.gov

    Table 2: Summary of Key Proteins Modulated by this compound This table outlines the primary transcription factors and proteins directly affected by this compound and the resulting downstream effect.

    Target ProteinPathwayMolecular Action of this compoundDownstream Effect
    PPARγ Metabolic/Anti-inflammatoryDirect binding and partial agonism. nih.govnih.govRegulation of genes for lipid metabolism and glucose uptake (e.g., CD36). nih.gov
    NF-κB Pro-inflammatoryInhibition of pathway activity. nih.govnih.govDecreased transcription of pro-inflammatory cytokines. nih.gov
    Keap1/Nrf2 Antioxidant/CytoprotectiveImpairs Keap1 function, leading to Nrf2 stabilization and nuclear translocation. physiology.orgnih.govIncreased expression of antioxidant and detoxifying enzymes (e.g., HO-1). nih.govnih.gov
    Heme Oxygenase 1 (HO-1) Antioxidant/Stress ResponseUpregulation of gene expression. nih.govgsartor.orgEnhanced cellular protection against oxidative stress. nih.gov

    Covalent Adduction and Electrophilic Reactivity

    A defining characteristic of this compound is its electrophilic nature, which underpins a major component of its mechanism of action. nih.govnih.gov The nitroalkene moiety within its structure confers the ability to react with biological nucleophiles, leading to post-translational modifications of key signaling proteins. nih.govnih.gov

    The primary mechanism of covalent modification by this compound is through a Michael addition reaction. nih.govresearchgate.net The electrophilic nitroalkene group readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues within proteins. researchgate.netnih.gov This reaction, termed nitroalkylation, is often reversible and forms a covalent adduct between the fatty acid and the protein target. nih.govnih.gov The formation of these nitro-lipid-protein adducts can alter the protein's structure and function, thereby modulating its role in signaling pathways. nih.govnih.gov

    Research has identified several important protein targets that are covalently modified by this compound and other related nitro-fatty acids.

    KEAP1 (Kelch-like ECH-associated protein 1): Nitro-fatty acids are known to activate the Nrf2 antioxidant response pathway by modifying its inhibitor, KEAP1. nih.govnih.gov This modification occurs via nitroalkylation of specific cysteine residues on the KEAP1 protein. nih.gov Mass spectrometry analyses have shown that the most reactive cysteine residues in KEAP1 for modification by nitro-oleic acid are Cys38, Cys226, Cys257, Cys273, Cys288, and Cys489. nih.govnih.govcapes.gov.br Notably, Cys273 and Cys288 account for a significant portion of these reactions in a cellular context. nih.govnih.gov This pattern of modification is distinct from many other Nrf2-activating electrophiles, as Cys151, a commonly targeted residue, is among the least reactive towards nitro-fatty acids. nih.govnih.gov

    SIRT6 (Sirtuin 6): Electrophilic nitro-fatty acids, including nitro-linoleic acid, are potent activators of the NAD+-dependent histone deacetylase SIRT6. nih.govnih.gov Activation is achieved through the formation of a covalent Michael adduct with Cysteine-18 (Cys-18). nih.gov This cysteine residue is located at the N-terminus of SIRT6 and is not present in other sirtuin isoforms, providing a basis for specific activation. nih.govnih.gov

    Soluble Epoxide Hydrolase (sEH): this compound has been shown to covalently bind to and inhibit human soluble epoxide hydrolase (hsEH). researchgate.netnih.gov This interaction occurs through the adduction to nucleophilic cysteine residues, including Cys423 and Cys522, which are located at allosteric sites on the enzyme's C-terminal domain. researchgate.netnih.gov Further studies suggest that other nucleophilic residues in this domain can also be targeted. researchgate.netnih.gov

    The covalent adduction of this compound to its protein targets directly alters their biological activity.

    KEAP1: Modification of KEAP1 by nitro-fatty acids disrupts its ability to target the transcription factor Nrf2 for degradation. This leads to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of genes containing the Antioxidant Response Element (ARE), leading to a broad cytoprotective and anti-inflammatory gene expression program. nih.govnih.govnih.gov

    SIRT6: The covalent binding of a nitro-fatty acid to Cys-18 induces a conformational change in the SIRT6 protein. nih.gov This change results in a significant, up to 40-fold, increase in its deacetylase activity, enhancing its role in regulating glucose metabolism, genomic stability, and inflammation. nih.govnih.gov

    Soluble Epoxide Hydrolase (sEH): The allosteric modification of sEH by this compound leads to the inhibition of its enzymatic function. nih.gov Since sEH is responsible for degrading anti-inflammatory epoxy-fatty acids (EpFAs), its inhibition by this compound can increase the bioavailability of these beneficial signaling lipids. nih.gov

    Target ProteinSpecific Residue(s) TargetedFunctional Consequence of Adduction
    KEAP1 Cys273, Cys288, and others (Cys151 is not a primary target) nih.govnih.govcapes.gov.brInhibition of KEAP1's repressor function, leading to Nrf2 activation and antioxidant gene expression. nih.govnih.gov
    SIRT6 Cys-18 nih.govConformational change leading to potent activation of deacetylase activity. nih.govnih.gov
    Soluble Epoxide Hydrolase (sEH) Cys423, Cys522 (allosteric sites) researchgate.netnih.govAllosteric inhibition of enzymatic activity. nih.gov

    Cyclic Nucleotide Signaling Pathways

    In addition to direct covalent modification of proteins, this compound can influence signaling through pathways typically regulated by small, diffusible gas molecules.

    This compound can modulate the nitric oxide (•NO)-soluble guanylate cyclase (sGC)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.gov It has been observed that nitrolinoleate can be metabolized by cells and tissues, leading to the release of •NO. nih.gov Nitric oxide is a primary endogenous activator of sGC, a heme-containing enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. nih.govnih.gov The LNO2-dependent increase in cGMP has been demonstrated in rat aortic smooth muscle cells and thoracic aorta segments. nih.gov This activation of the sGC-cGMP pathway is responsible for some of the vascular effects of nitrolinoleate, such as endothelium-independent vasorelaxation. nih.gov

    Adenylyl Cyclase-cAMP Pathway Modulation

    Recent studies indicate that this compound can influence the adenylyl cyclase-cAMP pathway, a crucial signaling cascade in cell communication. wikipedia.org This pathway is typically initiated when an extracellular ligand binds to a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase. wikipedia.org This enzyme then catalyzes the conversion of ATP into cyclic AMP (cAMP), a ubiquitous second messenger that modulates a wide range of cellular functions. wikipedia.orgnih.gov

    Research has shown that certain fatty acids can suppress cAMP/PKA signaling by inhibiting adenylyl cyclase. researchgate.net While direct evidence for this compound's effect on this pathway is still emerging, studies on related nitro-fatty acids suggest potential modulatory actions. For instance, investigations into the effects of nitro-fatty acids on calcium homeostasis and cAMP/adenyl cyclase signaling have revealed actions that occur independently of transcriptional responses and nitric oxide/cGMP pathways. nih.gov The activation of the cAMP-dependent pathway can be influenced by various molecules, and its deactivation is regulated by enzymes like cAMP phosphodiesterase. wikipedia.org

    The modulation of this pathway by lipids is complex. For example, the activation of G protein-coupled receptors by ligands can trigger a cascade involving adenylyl cyclase, leading to changes in cAMP levels and the subsequent activation of protein kinase A (PKA). wikipedia.orgresearchgate.net The interaction of fatty acids with this system can occur at the level of adenylyl cyclase, thereby affecting downstream signaling events. researchgate.net

    Reactive Oxygen and Nitrogen Species Modulation

    This compound plays a significant role in modulating cellular levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). These highly reactive molecules are produced during normal metabolic processes and can act as signaling molecules; however, at high concentrations, they contribute to oxidative stress. researchgate.net

    Studies on a related nitro-fatty acid, nitro-oleate (OA-NO2), have demonstrated its ability to reduce the increase in hydrogen peroxide (H2O2) and nitrate (B79036), an end product of nitric oxide (NO) metabolism, following an inflammatory stimulus. nih.gov This suggests that nitro-fatty acids can attenuate oxidative stress by decreasing the production of both ROS and RNS. nih.gov The anti-inflammatory effects of these molecules are partly attributed to the diminished production of reactive oxygen species, cytokines, and chemokines. nih.gov

    Induction of Heme Oxygenase-1 (HO-1) by this compound

    A key mechanism through which this compound modulates cellular redox status is by potently inducing the expression of Heme Oxygenase-1 (HO-1). gsartor.orgnih.govnih.gov HO-1 is an essential adaptive enzyme that provides protection against inflammatory mediators and oxidative stress. nih.govpnas.org

    Dose-Dependent Induction : In human aortic endothelial cells (HAECs), this compound (LNO2) at concentrations of 1–10 μM has been shown to induce HO-1 mRNA and protein levels by up to 70-fold and 15-fold, respectively. nih.govnih.govpnas.org This induction surpasses that of other lipids like linoleic acid and oxidized linoleic acid, and is comparable to the potent inducer, hemin. nih.govnih.gov

    Transcriptional Regulation : The induction of HO-1 by this compound is primarily regulated at the transcriptional level. gsartor.orgnih.gov This is supported by evidence showing that this compound activates the human HO-1 promoter. nih.gov

    Signaling Pathways : The signaling mechanism for HO-1 induction by this compound is complex, involving both nitric oxide (NO)-dependent and predominantly NO-independent pathways. gsartor.orgnih.gov Furthermore, this induction is independent of the peroxisome proliferator-activated receptor-gamma (PPARγ) pathway. gsartor.orgnih.govnih.gov

    The robust induction of HO-1 by this compound highlights a significant pathway through which this nitro-fatty acid exerts its anti-inflammatory and cytoprotective effects. gsartor.orgnih.gov

    Inducer Concentration Fold Induction of HO-1 mRNA in HAECs Fold Induction of HO-1 Protein in HAECs
    This compound1 μM~8-fold2-fold
    This compound5 μM~50-fold5-fold
    This compound10 μM~70-fold15-fold

    Data derived from studies on human aortic endothelial cells. nih.gov

    S-Nitrosylation of Target Proteins (e.g., CD40)

    The biological activities of this compound also involve the post-translational modification of proteins through S-nitrosylation. This process, the addition of a nitro group to a thiol group on a cysteine residue, can alter the function of target proteins.

    While direct evidence for the S-nitrosylation of CD40 by this compound is a subject of ongoing research, the broader class of nitro-fatty acids is known to react with protein thiols. nih.gov This interaction occurs via a reversible Michael addition reaction, leading to the alkylation of cysteine residues in key signaling proteins. nih.gov This modification of transcriptional regulatory proteins is a central mechanism underlying the anti-inflammatory actions of nitro-fatty acids. nih.gov

    Calcium Homeostasis and Ion Channel Modulation

    This compound influences cellular function by modulating calcium homeostasis and ion channel activity. Intracellular calcium ([Ca2+]i) is a critical second messenger that regulates a multitude of cellular processes.

    Research has shown that nitrolinoleate can inhibit platelet activation by attenuating calcium mobilization. imrpress.com The modulation of calcium levels is often linked to the activity of various ion channels. For instance, the regulation of Ca2+ influx through specific channels is a key determinant of cellular responses. nih.gov

    While the precise mechanisms by which this compound modulates specific ion channels are still under investigation, studies on related compounds and cellular systems provide some insights. For example, in airway smooth muscle cells, blockers of Ca2+ channels have been shown to abrogate signaling pathways activated by molecules like CD40. nih.gov Furthermore, nitro-fatty acids have been observed to affect calcium homeostasis in a manner that is independent of transcriptional responses. nih.gov

    Modulation of G-Protein Coupled Receptor Function

    This compound has been shown to modulate the function of G-protein coupled receptors (GPCRs), the largest family of cell surface receptors that transduce extracellular signals into intracellular responses. nih.govnih.gov These receptors are involved in a vast array of physiological processes and are major drug targets. nih.gov

    The interaction of this compound with GPCR signaling pathways can lead to various downstream effects. For instance, nitrolinoleate has been found to induce endothelium-independent relaxation of blood vessels, a process that is inhibited by a guanylate cyclase inhibitor. nih.gov This suggests that nitrolinoleate can transduce vascular signaling actions of nitric oxide. nih.gov

    The regulation of GPCRs is a complex process that can be influenced by lipids. researchgate.net The binding of a ligand to a GPCR initiates a conformational change that activates associated G-proteins, leading to the production of second messengers like cAMP or the mobilization of calcium. nih.gov The ability of nitro-fatty acids to influence these signaling cascades underscores their role as important signaling molecules.

    Analytical Methodologies for 10 Nitrolinoleate Research

    Chemical Synthesis and Purification Strategies

    The generation and isolation of pure 10-Nitrolinoleate for research purposes rely on precise chemical synthesis and rigorous purification methods. These strategies range from highly selective stereocontrolled approaches to biomimetic methods that replicate natural formation pathways.

    Stereocontrolled Synthesis Approaches

    A significant challenge in the study of nitrated lipids is the precise control of stereochemistry, as different isomers can exhibit varied biological activities. A key strategy to produce 10-nitrooctadeca-9(E),12(Z)-dienoic acid (this compound) as a single regio- and geometrical isomer is through a multi-step, convergent synthesis. acs.orgnih.gov This approach ensures that the final product has a defined chemical structure, which is crucial for accurate biological and pharmacological studies.

    One successful route involves a practical eight-step sequence. acs.orgnih.gov The cornerstone of this synthesis is the Henry reaction, also known as a nitroaldol reaction. acs.orgwikipedia.orgorganic-chemistry.org This classic carbon-carbon bond-forming reaction involves the combination of a nitroalkane with an aldehyde or ketone in the presence of a base to form β-nitro alcohols. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, the key step is a nitro aldol reaction between 9-oxononanoic acid methyl ester and 1-nitronon-3(Z)-ene. acs.orgnih.gov The resulting β-nitro alcohol intermediate is then dehydrated to yield the nitroalkene moiety characteristic of this compound. acs.orgwikipedia.org

    Table 1: Key Steps in Stereocontrolled Synthesis of this compound acs.org

    Step Reactants Key Reaction Type Product
    Key C-C bond formation 9-oxononanoic acid methyl ester, 1-nitronon-3(Z)-ene Henry (Nitroaldol) Reaction (Z)-Methyl 9-hydroxy-10-nitrooctadec-12-enoate
    Dehydration Crude diastereoisomeric nitroacetates Elimination (9E,12Z)-Methyl 10-Nitrooctadeca-9,12-dienoate

    | Hydrolysis | (9E,12Z)-Methyl 10-Nitrooctadeca-9,12-dienoate | Enzymatic Hydrolysis | (9E,12Z)-10-Nitrooctadeca-9,12-dienoic Acid (this compound) |

    This stereocontrolled method provides a pure, specific isomer of this compound, which is essential for investigating its role as a ligand for receptors like PPAR-γ. acs.orgnih.gov

    Biomimetic Nitration Techniques

    Biomimetic synthesis aims to replicate the conditions under which molecules are formed in biological systems. For nitrated fatty acids, this often involves simulating the acidic and oxidative environments where nitration occurs naturally. scispace.com Acidic nitration of linoleic acid is a common biomimetic method that mimics conditions in biological compartments such as mitochondrial membranes, lysosomes, and tissues during ischemic events. scispace.com

    This technique typically involves reacting linoleic acid with an acidified nitrite (B80452) solution (e.g., using sulfuric acid and sodium nitrite). scispace.comnih.gov However, these methods are generally non-regiospecific and produce a mixture of positional isomers, with nitration occurring at the 9, 10, 12, and 13-positions of the linoleic acid backbone. scispace.com Other biologically relevant nitrating agents that can be used include peroxynitrite and systems containing myeloperoxidase, hydrogen peroxide, and nitrite. caymanchem.com While these methods yield a mixture of products, they are valuable for studying the array of nitrated lipids that can be generated in vivo. scispace.comcaymanchem.com

    Chromatographic Purification Methods (HPLC, Silicic Acid Chromatography)

    Following synthesis, particularly from non-specific biomimetic reactions, rigorous purification is necessary to isolate this compound from other isomers and reaction byproducts. A combination of chromatographic techniques is typically employed for this purpose. nih.gov

    Silicic Acid Chromatography: This is often used as an initial purification step. nih.gov Silicic acid column chromatography separates lipids based on their polarity. cerealsgrains.org The crude reaction mixture is loaded onto a silica gel column, and solvents of increasing polarity are used to elute different fractions. cerealsgrains.orgnih.gov For instance, a gradient elution system starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like diethyl ether can effectively separate nitrated fatty acids from other lipids. nih.gov

    High-Performance Liquid Chromatography (HPLC): For final purification and isolation of specific isomers, reverse-phase HPLC is the method of choice. nih.gov In this technique, the nitrated lipid mixture is passed through a column (e.g., a C18 column) with a non-polar stationary phase. nih.govnih.gov A polar mobile phase, often a gradient of acetonitrile or methanol in acidified water, is used for elution. nih.govnih.gov This method separates the isomers based on their differential partitioning between the stationary and mobile phases, allowing for the isolation of highly pure this compound. nih.gov The purity of the fractions is often monitored using UV detection, as the nitroalkene chromophore has a characteristic UV absorbance. caymanchem.com

    Structural Characterization Techniques

    Once synthesized and purified, the precise chemical structure of this compound must be confirmed. Spectroscopic methods are indispensable for this structural elucidation.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 15N-NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. magritek.com For this compound, ¹H and ¹³C NMR provide information about the carbon skeleton and the position of double bonds and the nitro group. magritek.comresearchgate.net

    ¹⁵N-NMR Spectroscopy: A particularly definitive technique for characterizing nitrated compounds is ¹⁵N-NMR spectroscopy. nih.gov Due to the low natural abundance of the ¹⁵N isotope (0.37%), this analysis often requires the synthesis of isotopically labeled compounds (e.g., L[¹⁵N]O₂). nih.govnih.gov The chemical shift of the ¹⁵N nucleus is highly sensitive to its electronic environment, providing direct evidence for the nitro functional group. researchgate.net The analysis of L[¹⁵N]O₂ has been performed on high-field spectrometers (e.g., 600 MHz) to achieve adequate sensitivity. nih.gov

    Table 2: Representative ¹⁵N-NMR Acquisition Parameters for L[¹⁵N]O₂ Analysis nih.gov

    Parameter Value
    Spectrometer Bruker AVANCE-600
    Solvent CH₃OH-d₄
    Recycle Time 5 seconds
    Pulse Width 25°
    Spectral Width 37,037 Hz
    Temperature 300 K

    | Reference | 10% Nitromethane in CH₃OH |

    The resulting spectrum provides a distinct signal for the nitrogen atom of the nitro group, confirming the success of the nitration reaction. nih.gov

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comvscht.cz In the characterization of this compound, IR spectroscopy is crucial for confirming the presence of the nitroalkene group. nih.gov

    The nitro group (NO₂) of a nitroalkene gives rise to characteristic strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations. For nitroalkenes such as this compound, these bands are typically observed around 1522 cm⁻¹ (asymmetric stretch) and 1334 cm⁻¹ (symmetric stretch). scispace.com These frequencies are distinct from those of nitroalkanes, which appear at higher wavenumbers (e.g., 1550 and 1379 cm⁻¹), allowing for clear differentiation. scispace.com

    Table 3: Characteristic IR Absorption Frequencies for Nitro Groups in Lipids scispace.com

    Functional Group Asymmetric Stretch (cm⁻¹) Symmetric Stretch (cm⁻¹)
    Nitroalkene (in NO₂-LA) 1522 1334
    Nitro-conjugated diene (in NO₂-cLA) 1510 1317

    | Nitroalkane (in nitrostearic acid) | 1550 | 1379 |

    The presence of these specific bands in the IR spectrum of a purified sample provides strong confirmatory evidence for the this compound structure. scispace.comnih.gov

    Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

    Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural characterization and identification of this compound and its isomers. mdpi.com These techniques provide detailed information on the molecular weight and structure of the molecule and its fragments. mdpi.com For the analysis of nitro-fatty acids (NO₂-FA), negative-ion mode mass spectrometry is commonly preferred, where the molecule is detected as a deprotonated ion [M-H]⁻. nih.gov However, positive-ion modes can also be utilized, identifying the compound as adducts with protons [M+H]⁺, lithium [M+Li]⁺, ammonium [M+NH₄]⁺, or sodium [M+Na]⁺. nih.gov

    Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of a selected precursor ion. mdpi.comnih.gov In this process, the parent molecular ion is selected in the first stage of the mass spectrometer, fragmented through collision with an inert gas, and the resulting product ions are analyzed in the second stage. nih.gov This fragmentation is not random; it produces a characteristic pattern that serves as a structural fingerprint for the molecule.

    For nitrolinoleate and related nitroalkenes, tandem mass spectra reveal specific, diagnostic fragmentation patterns. A highly characteristic fragmentation involves the formation of the nitrite anion (NO₂⁻) at a mass-to-charge ratio (m/z) of 46. lipidmaps.org Another common fragmentation is the neutral loss of nitrous acid (HONO), which corresponds to a mass difference of 47 Da. lipidmaps.org These specific product ions are broadly used for the targeted analysis and quantification of nitro-fatty acids in various biological samples. nih.gov

    When analyzing derivatized forms, such as the pentafluorobenzyl (PFB) esters used in gas chromatography-mass spectrometry (GC-MS), distinct fragmentation is also observed. Collision-induced dissociation (CID) of the [M-PFB]⁻ ion of this compound yields the characteristic nitrite anion at m/z 46 and an ion corresponding to the loss of nitrous acid ([M − PFB − HONO]⁻) at m/z 279. lipidmaps.org

    Table 1: Characteristic MS/MS Fragments of Nitrated Fatty Acids
    Precursor Ion TypeAnalysis ModeCharacteristic Fragment Ionm/zAssociated Neutral Loss
    [M-H]⁻ (Non-derivatized)Negative IonNitrite Anion46-
    [M-PFB]⁻ (PFB Ester)Negative IonNitrite Anion46-
    [M-PFB]⁻ (PFB Ester)Negative Ion[M-PFB-HONO]⁻279Nitrous Acid (HONO)

    Chemiluminescent Nitrogen Analysis

    Chemiluminescent nitrogen analysis is a technique used for the determination of total organically bound nitrogen in liquid samples. dtic.mil The methodology is based on the principle that when a sample is subjected to high-temperature combustion (typically 1000°C or higher), any organically bound nitrogen is converted into nitric oxide (NO). dtic.mil

    The resulting nitric oxide is then introduced into a reaction chamber where it is mixed with ozone (O₃). The reaction between NO and O₃ produces nitrogen dioxide in an excited state (NO₂*).

    NO + O₃ → NO₂* + O₂

    This excited nitrogen dioxide is unstable and rapidly decays to a more stable, lower energy state. As it does so, it emits light (chemiluminescence). The intensity of the emitted light is directly proportional to the amount of nitric oxide present, and therefore to the total nitrogen content of the original sample. dtic.mil A photomultiplier tube detects this light emission, generating a signal that can be quantified. dtic.mil This method is noted for its wide range of applicability and rapid analysis time. dtic.mil While this technique measures the total nitrogen content and does not distinguish this compound from other nitrogen-containing compounds, it can be used to quantify the total amount of nitrated species in a purified sample.

    Quantitative Analysis in Biological Systems

    The accurate quantification of this compound in complex biological matrices like plasma, cells, and tissues is challenging due to its low endogenous concentrations and the presence of interfering substances. mdpi.comuab.edu To overcome these challenges, highly sensitive and specific analytical methods are required. Mass spectrometry-based techniques, particularly when coupled with chromatographic separation, have become the methods of choice for reliable quantification. nih.gov

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative determination of this compound in biological samples. mdpi.comnih.gov This method offers high sensitivity and specificity, allowing for the detection of nitrated lipids at very low concentrations. mdpi.com

    In a typical LC-MS/MS workflow, the sample undergoes an extraction process, often involving protein precipitation and liquid-liquid extraction, to isolate the lipids. mdpi.com The extract is then injected into a high-performance liquid chromatography (HPLC) system. The HPLC column, often a reversed-phase column, separates the different lipid species based on their physicochemical properties. lipidmaps.org This chromatographic separation is crucial, as it allows for the resolution of this compound from its positional isomers (e.g., 9-nitrolinoleate), which often produce identical mass spectra. lipidmaps.org

    Following separation, the column eluent is introduced into the mass spectrometer. Quantification is typically performed using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode. mdpi.comlipidmaps.org In this mode, the mass spectrometer is programmed to select the deprotonated molecular ion of nitrolinoleate ([M-H]⁻, m/z 324), fragment it, and monitor for a specific, high-intensity product ion, such as the nitrite anion (m/z 46). mdpi.com The transition of m/z 324 > 46 is highly specific to nitrolinoleate, minimizing interference from other molecules in the sample. mdpi.com This targeted approach provides excellent sensitivity, with limits of quantification often in the low nanomolar range. mdpi.com

    Table 2: Typical LC-MS/MS Parameters for Nitrolinoleate (NO₂-LA) Quantification
    AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)MRM Transition
    Nitrolinoleate (NO₂-LA)Negative Electrospray (NESI)32446324 > 46
    ¹⁵N-Nitrolinoleate (Internal Standard)Negative Electrospray (NESI)32547325 > 47

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the quantification of this compound, though it requires chemical derivatization to make the fatty acid volatile enough for GC analysis. lipidmaps.orgmdpi.com Fatty acids are typically converted to their methyl esters (FAMEs) or, for higher sensitivity with electron capture detection, to their pentafluorobenzyl (PFB) esters. lipidmaps.orgmdpi.comlipidmaps.org

    The derivatization to PFB esters is particularly advantageous when using electron-capture negative ion chemical ionization (ECNICI). lipidmaps.org This ionization technique provides high sensitivity for electrophilic compounds like PFB esters. nih.gov In the ECNICI mass spectrum of nitrolinoleate-PFB ester, a single intense ion corresponding to the loss of the PFB group, [M-PFB]⁻, is typically observed. lipidmaps.org

    For quantitative analysis, tandem mass spectrometry (GC-MS/MS) is employed. lipidmaps.orgnih.gov Similar to LC-MS/MS, this involves monitoring specific mass transitions. For the PFB ester of nitrolinoleate, the precursor ion [M-PFB]⁻ (m/z 324) is selected and fragmented to produce characteristic product ions, such as the nitrite anion at m/z 46. lipidmaps.org Fully validated GC-MS/MS methods often involve a multi-step sample preparation, including solid-phase extraction (SPE) and HPLC fractionation prior to derivatization and GC-MS/MS analysis. mdpi.com

    Stable Isotope Dilution Methods

    Stable isotope dilution (SID) is considered the gold standard for quantitative analysis in mass spectrometry, providing the highest possible analytical specificity and accuracy. lipidmaps.orgnih.govepa.gov This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹⁵N-10-nitrolinoleate) to the sample at the earliest stage of sample preparation. lipidmaps.orgmdpi.com

    This labeled internal standard is chemically identical to the endogenous this compound but has a higher mass due to the incorporated heavy isotope (e.g., ¹⁵N instead of ¹⁴N). nih.gov Because the internal standard and the analyte behave identically during extraction, chromatographic separation, and ionization, any sample loss or variability in instrument response will affect both compounds equally. lipidmaps.orgepa.gov

    In the mass spectrometer, the unlabeled analyte and the labeled internal standard are detected as separate ions with a specific mass difference. For ¹⁵N-nitrolinoleate, the precursor ion is at m/z 325 and its corresponding nitrite fragment is at m/z 47. lipidmaps.org Quantification is achieved by measuring the ratio of the signal intensity of the endogenous analyte to that of the known amount of internal standard. nih.gov This ratio is then used to calculate the exact concentration of the analyte in the original sample. nih.gov The use of SID with LC-MS/MS or GC-MS/MS is essential for correcting analytical variability and achieving accurate and precise quantification of this compound in biological systems. lipidmaps.orgnih.gov

    Detection and Profiling in Cells and Tissues

    The analytical methodologies described above have been successfully applied to detect and profile this compound and related compounds in various biological contexts, confirming their endogenous presence and providing insights into their metabolic fate. nih.govnih.gov

    Using sensitive LC-MS/MS and GC-MS/MS methods, nitrated fatty acids have been identified and quantified in human plasma and red blood cells. nih.govnih.gov These studies have established baseline levels in healthy individuals and have explored how these levels change in response to inflammatory or metabolic stress. nih.govnih.gov For example, nitrated linoleic acid has been detected in low-density lipoprotein (LDL) particles after exposure to nitrating agents like peroxynitrite, demonstrating that these lipids can be modified within key biological structures. nih.gov

    Studies involving the addition of this compound to cell cultures, such as rat aortic smooth muscle cells (RASMCs), and to intact tissues like aortic segments, have shown that it is rapidly metabolized. nih.gov Within minutes of introduction, a significant portion of the exogenous nitrolinoleate is consumed by the cells and tissues. nih.gov Analysis of cell lipids after short-term incubation has been used to investigate whether the compound is incorporated into more complex lipids, such as triglycerides or phospholipids. nih.gov These profiling studies are crucial for understanding the biological actions and signaling pathways mediated by this compound. nih.gov

    Experimental Models and Research Approaches

    In Vitro Cell Culture Models

    In vitro models are fundamental for dissecting the specific cellular effects of 10-nitrolinoleate. These systems allow for controlled exposure and detailed analysis of signaling pathways in isolated cell populations.

    Primary Cell Isolations (e.g., Endothelial Cells, Smooth Muscle Cells, Neutrophils, Macrophages)

    Primary cells, isolated directly from tissues, provide a physiologically relevant system for studying the effects of this compound on specific cell types involved in vascular function and inflammation.

    Endothelial Cells : Primary cultures of Human Aortic Endothelial Cells (HAEC) are used to study the influence of nitrolinoleate on gene expression. Studies have shown that nitrolinoleate (LNO2) induces a significant, dose-dependent increase in Heme Oxygenase 1 (HO-1) mRNA and protein levels in these cells nih.gov. This response highlights a key mechanism through which nitrated fatty acids may exert anti-inflammatory and adaptive effects in the vasculature nih.govgsartor.org.

    Smooth Muscle Cells : Rat Aortic Smooth Muscle Cells (RASMCs) are a common model for investigating the vasomotor properties of this compound. Research has demonstrated that RASMC monolayers rapidly metabolize LNO2 nih.govpnas.org. This metabolic activity is associated with a concentration-dependent increase in cyclic guanosine (B1672433) monophosphate (cGMP) production, a key second messenger in smooth muscle relaxation nih.govpnas.org.

    Neutrophils : The anti-inflammatory actions of this compound have been observed in neutrophils. LNO2 has been shown to have neutrophil-inhibitory effects, which are not dependent on cGMP pathways nih.gov.

    Macrophages : Primary macrophages derived from mouse bone marrow (BMDMs) and murine peritoneal macrophage cell lines (RAW 2.64.7) are utilized to examine the immunomodulatory effects of nitrated fatty acids nih.govnih.gov. Studies using the related compound nitro-oleic acid (OA-NO2) show it can inhibit the production of both pro-inflammatory and immunoregulatory cytokines in macrophages stimulated with lipopolysaccharide (LPS) nih.gov. Furthermore, OA-NO2 can decrease responses in interleukin-4-induced macrophages nih.gov. These models are critical for understanding how nitrated lipids regulate macrophage functional specialization during inflammation and fibrosis nih.govnih.gov.

    Table 1: Research Findings in Primary Cell Isolations Treated with Nitrolinoleate (LNO2)
    Cell TypeSource OrganismExperimental FocusKey FindingsCitations
    Human Aortic Endothelial Cells (HAEC)HumanGene expressionDose-dependent induction of Heme Oxygenase 1 (HO-1) mRNA and protein. nih.gov
    Rat Aortic Smooth Muscle Cells (RASMC)RatMetabolism and signalingRapidly metabolizes LNO2, leading to a concentration-dependent increase in cGMP. nih.govpnas.org
    NeutrophilsNot SpecifiedInflammatory responseExhibits inhibitory actions not dependent on cGMP. nih.gov
    Bone Marrow-Derived Macrophages (BMDM)MouseImmunomodulation and signalingModulates cytokine production and functional specialization in response to inflammatory stimuli. nih.govnih.gov

    Established Cell Lines (e.g., Preadipocytes, Airway Epithelial Cells)

    Immortalized or established cell lines offer a reproducible and scalable platform for investigating cellular mechanisms.

    Preadipocytes : Cell lines such as 3T3-L1 are widely used as models to study the process of adipogenesis, the differentiation of preadipocytes into mature adipocytes nih.govmdpi.com. While these models are critical for obesity and metabolic research, specific studies detailing the direct effects of this compound on these established preadipocyte cell lines are not prominent in the reviewed scientific literature.

    Airway Epithelial Cells : The A549 airway epithelial cell line has been employed to confirm the ability of nitrated fatty acids to activate Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) nih.gov. Using a reporter system in these cells, the related compound nitro-oleic acid demonstrated dose-dependent activation of the PPAR-γ ligand-binding domain, confirming it as a PPAR-γ agonist nih.govresearchgate.net. This model is instrumental in defining the receptor-mediated signaling of nitrated lipids in the context of lung inflammation nih.gov.

    Co-culture and Functional Assays (e.g., Adhesion, Phagocytosis)

    Functional assays, sometimes involving the co-culture of different cell types, are used to assess the physiological impact of this compound on complex cellular interactions like inflammation.

    Adhesion : The anti-inflammatory properties of this compound include the modulation of cell adhesion, a critical step in the inflammatory cascade. In studies observing leukocyte-endothelial interactions, LNO2 was found to decrease the number of adhered leukocytes in postcapillary venules nih.gov. It was shown to reduce the expression of beta2-integrin in leukocytes and Vascular Cell Adhesion Molecule-1 (VCAM-1) in endothelial cells, confirming its anti-adhesive effects nih.gov. These findings suggest that this compound can interfere with the inflammatory response by inhibiting the adhesion of leukocytes to the endothelium nih.gov.

    Phagocytosis : Phagocytosis is a key function of immune cells like macrophages nih.gov. While the broader immunomodulatory roles of nitrated fatty acids on macrophages are under investigation, specific functional assays detailing the direct effects of this compound on phagocytosis are not extensively covered in the reviewed literature.

    Ex Vivo Tissue Models

    Ex vivo models utilize tissues or organs cultured outside the body, preserving the native cellular architecture and microenvironment. This approach bridges the gap between in vitro cell culture and in vivo animal studies, offering a more complex and physiologically relevant context.

    Isolated Organ Segments (e.g., Aorta)

    The use of isolated organ segments allows for the study of integrated tissue responses.

    Aorta : Segments of rat thoracic aorta are a principal ex vivo model for assessing the vasomotor effects of this compound nih.govpnas.org. In this system, LNO2 is rapidly metabolized and induces a concentration-dependent increase in cGMP nih.govpnas.org. Functionally, this leads to endothelium-independent relaxation of pre-constricted aortic rings nih.govpnas.org. The vasorelaxant effect is inhibited by blockers of guanylate cyclase, indicating that this compound can transduce nitric oxide-like signaling actions in the vasculature nih.govpnas.org. Furthermore, incubation of aortic segments with LNO2 results in a time- and dose-dependent induction of HO-1 protein, localized to both endothelial and smooth muscle cells nih.govgsartor.org.

    Table 2: Research Findings in Isolated Aortic Segments Treated with Nitrolinoleate (LNO2)
    Tissue ModelSource OrganismExperimental FocusKey OutcomesCitations
    Isolated Thoracic Aorta RingsRatVasomotor activity and signalingInduces endothelium-independent vasorelaxation and concentration-dependent increases in cGMP. nih.govpnas.org
    Isolated Aortic SegmentsRatGene and protein expressionCauses robust, time- and dose-dependent induction of HO-1 protein in endothelial and smooth muscle cells. nih.govgsartor.org

    Precision-Cut Tissue Slices (e.g., Lung)

    Precision-cut lung slices (PCLS) are a sophisticated ex vivo model that maintains the complex three-dimensional structure and cellular diversity of the lung nih.govnih.gov. This makes them an invaluable tool for studying respiratory diseases like pulmonary fibrosis nuvisan.commdpi.com.

    Lung : The PCLS model has been instrumental in evaluating the therapeutic potential of nitrated fatty acids for reversing established lung fibrosis pulmonaryfibrosisnews.com. In a mouse model where pulmonary fibrosis was induced by bleomycin, PCLS were treated with a nitro-oleic acid (NO2-OA) mixture pulmonaryfibrosisnews.com. The treatment significantly reduced levels of the fibrotic marker hydroxyproline in the lung slices pulmonaryfibrosisnews.com. Furthermore, NO2-OA suppressed the production of pro-inflammatory and pro-fibrotic signaling proteins within the tissue pulmonaryfibrosisnews.com. These findings in a preserved lung architecture demonstrate the potential for small molecule nitroalkenes to reverse key features of pathogenic fibrosis pulmonaryfibrosisnews.com.

    In Vivo Animal Models

    The biological activities and therapeutic potential of this compound and related nitrated fatty acids have been extensively investigated using a variety of in vivo animal models. These models are crucial for understanding the compound's mechanism of action in complex physiological and pathological settings, particularly in diseases with inflammatory and metabolic components.

    Murine models are instrumental in dissecting the anti-inflammatory and immunomodulatory effects of this compound.

    Sepsis: The role of this compound has been studied in the cecal ligation and puncture (CLP)-induced sepsis model in mice, which mimics the polymicrobial nature of human sepsis. In this model, treatment with this compound was found to inhibit the migration of polymorphonuclear neutrophils (PMNs) nih.gov. This effect is linked to the compound's ability to activate the peroxisome proliferator-activated receptor-gamma (PPARγ). Research in CLP mice revealed increased expression and DNA-binding activity of PPARγ in the lungs and blood PMNs following this compound administration nih.gov.

    Acute Lung Injury (ALI): The efficacy of nitrated fatty acids has been demonstrated in lipopolysaccharide (LPS)-induced ALI in mice, a common model for studying acute inflammatory lung conditions nih.govresearchgate.net. Pulmonary delivery of 10-nitro-oleate after the induction of ALI led to a significant reduction in key markers of lung inflammation and injury. This included decreased capillary leakage, reduced lung edema, and diminished infiltration of neutrophils into the lung tissue nih.govnih.gov. Furthermore, the compound was shown to downregulate the expression of proinflammatory genes in alveolar macrophages, which are key regulators of lung inflammation nih.gov.

    Allergic Airway Disease: In a murine model of allergic airway disease, designed to replicate features of asthma, pulmonary administration of 10-nitro-oleic acid (OA-NO2) effectively reduced the severity of the disease. The positive effects were observed across various pathological and molecular markers nih.gov. A notable finding in this model was that 10-nitro-oleic acid induced significant apoptosis of neutrophils and their subsequent phagocytosis by alveolar macrophages nih.gov.

    Table 1: Summary of this compound Effects in Murine Inflammation Models
    ModelKey Pathological FeatureObserved Effect of this compoundAssociated Mechanism
    Sepsis (CLP-induced)Neutrophil MigrationInhibited migration of polymorphonuclear neutrophils. nih.govActivation of PPARγ; increased PPARγ DNA-binding activity. nih.gov
    Acute Lung Injury (LPS-induced)Pulmonary Inflammation & EdemaReduced capillary leakage, lung edema, and neutrophil infiltration. nih.govnih.govDownregulation of proinflammatory genes in alveolar macrophages. nih.gov
    Allergic Airway DiseaseAirway InflammationReduced severity of disease based on pathological and molecular markers. nih.govInduced apoptosis of neutrophils and their phagocytosis. nih.gov

    Animal models of metabolic disorders have been employed to investigate the effects of this compound on conditions such as nonalcoholic fatty liver disease (NAFLD) and associated steatosis. In a mouse model of nonalcoholic steatohepatitis (NASH) induced by a high-fat diet, 10-nitro-oleic acid demonstrated protective effects against both steatosis and fibrosis. It was found to reduce the expression and maturation of sterol regulatory element-binding protein 1 (SREBP1), a key transcription factor in lipid biosynthesis researchgate.net. In vitro studies using primary hepatocytes further supported these findings, showing that 10-nitro-oleic acid inhibits triglyceride biosynthesis and accumulation researchgate.net. Additionally, in a Deoxycorticosterone acetate (DOCA)-salt induced hypertensive mouse model, which also exhibits features of metabolic dysfunction, pretreatment with 10-nitro-oleic acid led to reduced liver damage and lower liver lipid content scispace.com.

    The therapeutic potential of this compound in cardiovascular disease has been assessed using models of pulmonary hypertension (PAH). In a hypoxia-induced murine model of PAH, treatment with 10-nitro-oleic acid was shown to not only attenuate but also reverse the development of the disease and the associated right ventricular dysfunction nih.gov. The protective effects were linked to a reduction in oxidative inflammatory responses within pulmonary smooth muscle cells and macrophages. A key finding was the compound's ability to inhibit the proliferation of pulmonary artery smooth muscle cells, a critical step in the vascular remodeling characteristic of PAH nih.gov.

    Table 2: Findings in Metabolic and Cardiovascular Murine Models
    Disease ModelAnimal ModelKey Research Finding for this compound
    Metabolic Dysfunction (NASH)NASH-diet fed miceReduced SREBP1 expression and maturation, inhibiting triglyceride biosynthesis. researchgate.net
    Cardiovascular (Pulmonary Hypertension)Hypoxia-induced PAH miceAttenuated and reversed pulmonary hypertension and right ventricular dysfunction. nih.gov

    Advanced Molecular and Biochemical Techniques

    A range of sophisticated molecular and biochemical techniques are used to elucidate the specific mechanisms through which this compound exerts its effects at the cellular and molecular levels.

    These techniques are fundamental for quantifying the impact of this compound on specific signaling pathways.

    RT-qPCR (Real-Time Quantitative Polymerase Chain Reaction): This method has been used to analyze changes in the expression of specific genes. For instance, in studies of metabolic dysfunction, RT-qPCR was employed to measure the hepatic expression of genes that regulate lipid biosynthesis, demonstrating the down-regulating effect of 10-nitro-oleic acid researchgate.net.

    Western Blotting: This technique is widely used to detect and quantify changes in protein levels. Studies have utilized Western blotting to show that nitrolinoleic acid can induce the expression of Heme oxygenase 1 (HO-1) protein nih.gov. It has also been used to confirm the reduction in the maturation of key lipid-regulating proteins like SREBP1 in liver lysates from mice treated with 10-nitro-oleic acid researchgate.net.

    Northern Blotting: This technique is used to study gene expression by detecting specific RNA sequences. In endothelial cells, Northern blot analysis was used to demonstrate that nitrolinoleic acid induces a dose-dependent increase in HO-1 mRNA expression, confirming that the regulation occurs at the transcriptional level nih.gov.

    These assays are critical for determining how this compound interacts with and activates transcription factors.

    Reporter Gene Assays: Luciferase reporter gene assays have been instrumental in identifying nitrolinoleic acid as a potent ligand for PPARγ nih.gov. In these experiments, cells are transfected with a plasmid containing the luciferase gene under the control of PPAR response elements (PPRE). The amount of light produced upon addition of a substrate is proportional to the activation of the receptor by a ligand. Such assays have shown that nitrolinoleic acid activates PPARγ in a dose-dependent manner nih.gov.

    DNA-Binding Activity Assays: These assays measure the ability of a transcription factor to bind to its specific DNA recognition sequence. In the context of sepsis models, an increase in the DNA-binding activity of PPARγ was observed in lung and neutrophil samples from mice treated with this compound, confirming the activation of this key anti-inflammatory transcription factor nih.gov.

    Immunofluorescence and Flow Cytometry for Cellular Phenotyping

    Immunofluorescence serves as a key technique for visualizing the cellular and tissue-level responses to this compound. This method allows for the specific detection and localization of proteins that are expressed or modified following treatment with the compound. A notable application of this technique was demonstrated in a study on vascular tissues. Aortic segments treated with nitrolinoleic acid (LNO₂) were fixed, paraffin-embedded, and sectioned. Using immunofluorescence staining, researchers were able to visualize the induction of Heme Oxygenase 1 (HO-1) protein. The sections were stained for HO-1 (green fluorescence) and counterstained with DAPI for nuclear visualization (blue), providing clear evidence of increased HO-1 expression in response to LNO₂ treatment.

    While immunofluorescence provides spatial information on protein expression, flow cytometry is a powerful tool for high-throughput analysis of cellular phenotypes in suspension. It allows for the quantification of cell populations based on the expression of specific surface or intracellular markers. For instance, in studies of inflammation, flow cytometry could be used to analyze changes in the expression of adhesion molecules like integrins on neutrophils following exposure to this compound. Although the literature describes nitrolinoleate inhibiting integrin expression, specific methodological details employing flow cytometry for this analysis in the context of this compound are not extensively detailed in the provided research.

    Measurement of Cellular Messengers (e.g., cGMP, cAMP, Ca²⁺)

    The signaling effects of this compound are mediated through the modulation of various intracellular second messengers, including cyclic guanosine monophosphate (cGMP), cyclic adenosine monophosphate (cAMP), and intracellular calcium ions (Ca²⁺).

    Cyclic GMP (cGMP): this compound has been shown to stimulate the production of cGMP in vascular cells, a key signaling molecule in vasodilation. In studies using rat aortic smooth muscle cell (RASMC) monolayers and isolated rat thoracic aorta, this compound induced a concentration-dependent increase in cGMP levels. pnas.orgnih.gov The effect was significant, with 50 μM of LNO₂ increasing cGMP content to a level equivalent to that induced by 10 μM of the nitric oxide donor sodium nitroprusside (SNP). pnas.orgnih.govnih.gov This cGMP-dependent signaling pathway contributes to the endothelium-independent vasorelaxation properties of the compound. pnas.org

    Table 1: Effect of this compound (LNO₂) on cGMP Levels in Rat Aortic Smooth Muscle Cells (RASMC)

    LNO₂ Concentration (µM)cGMP Level (pmol/mg protein)
    0 (Control)~0.5
    10~1.0
    30~1.5
    50~2.0
    Data are estimated from graphical representations in the cited source. pnas.org

    Cyclic AMP (cAMP): In addition to cGMP, this compound can also modulate cAMP-dependent pathways, particularly in platelets. Research has shown that LNO₂ inhibits thrombin-mediated platelet aggregation through a mechanism that involves cAMP. nih.gov This effect is achieved by the dual regulation of adenylyl cyclase and phosphodiesterase-3 activities, leading to an attenuation of Ca²⁺ mobilization. nih.gov

    Intracellular Calcium (Ca²⁺): this compound influences intracellular Ca²⁺ signaling, a critical component of various cellular activation processes. In human neutrophils, LNO₂ was found to inhibit N-formyl-methionyl-leucyl-phenylalanine (fMLP)-stimulated Ca²⁺ influx. nih.gov This action, which contributes to the compound's anti-inflammatory properties by reducing neutrophil activation, occurs through a non-cGMP-dependent mechanism. nih.gov The modulation of Ca²⁺ homeostasis is a key part of the pleiotropic effects of nitrated fatty acids. nih.gov

    Computational and Cheminformatic Approaches

    Molecular Docking and Dynamics Simulations

    Computational methods such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the molecular mechanisms by which this compound and related nitro-fatty acids interact with their protein targets. These in silico approaches provide atomic-level insights into binding affinities, conformational changes, and the stability of ligand-protein complexes.

    A prominent example of this approach is the study of the interaction between the related compound 10-nitro-oleate (OA-NO₂) and the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key transcriptional regulator in inflammation. nih.govnih.gov The research workflow typically involves:

    In Silico Construction: The 3D structure of the nitro-fatty acid is built using chemical modeling software like Chem Office.

    Geometry Optimization: To avoid steric hindrance, the initial model undergoes geometry optimization using programs such as GaussView, often employing semi-empirical methods like PM3. nih.gov

    Molecular Dynamics (MD) Simulations: Constant-volume, constant-temperature MD simulations are then performed. These simulations model the dynamic behavior of the system over time, typically for several picoseconds or nanoseconds, with a time step in the femtosecond range. nih.govmdpi.com The simulation places the ligand (e.g., 10-nitro-oleate) and the protein target (e.g., PPAR-γ ligand-binding domain) in a simulated aqueous environment to observe their interaction dynamics. nih.gov

    These simulations can predict the binding pose of the nitro-fatty acid within the receptor's binding pocket and identify the key amino acid residues involved in the interaction, thereby explaining the compound's agonistic activity on targets like PPAR-γ. nih.gov

    Chemo-proteomic Profiling and Target Identification

    Chemo-proteomic strategies are powerful for the unbiased, global identification of cellular proteins that are covalently modified by electrophilic lipids like this compound. This process, known as nitroalkylation, is a critical post-translational modification through which nitro-fatty acids exert their pleiotropic biological effects.

    The general approach involves using a chemically modified version of the nitro-fatty acid that contains a "tag" (e.g., an alkyne group) for subsequent enrichment and identification. The workflow includes:

    Cellular Treatment: Live cells, such as THP1 macrophages, are treated with the tagged nitro-fatty acid probe.

    Cell Lysis and "Click" Chemistry: After treatment, the cells are lysed, and the tagged proteins are covalently linked to a reporter molecule (e.g., biotin) via a highly specific "click" reaction.

    Enrichment: The biotin-tagged proteins are then selectively captured and enriched using affinity chromatography (e.g., streptavidin beads).

    Mass Spectrometry: The enriched proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify both the proteins and the specific sites of modification. nih.gov

    Using this methodology, researchers have significantly expanded the known repertoire of proteins targeted by nitro-fatty acids. One study identified 184 high-confidence nitro-alkylated proteins in THP1 macrophages. Bioinformatic analysis of these targets revealed an enrichment of proteins located in the endoplasmic reticulum and transmembrane regions, as well as proteins involved in lipid metabolism and transport pathways.

    Table 2: Examples of Novel Protein Targets of Nitro-Fatty Acids Identified by Chemo-proteomics

    Protein AbbreviationFull Protein Name
    ESYT2Extended Synaptotagmin 2
    STAT3Signal Transducer and Activator of Transcription 3
    TLR2Toll-like Receptor 2
    RXRαRetinoid X Receptor Alpha
    NR3C1Glucocorticoid Receptor
    Source: Data from a chemo-proteomic study in THP1 macrophages.

    Future Directions and Emerging Research Avenues

    Elucidation of Novel Molecular Targets and Signaling Networks for 10-Nitrolinoleate

    Initial research has firmly established this compound as a powerful endogenous ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear hormone receptor pivotal in regulating glucose homeostasis, lipid metabolism, and inflammation. nih.govpnas.orgomicsonline.org The binding affinity of this compound for PPARγ is significant, rivaling or even exceeding that of synthetic agonists like thiazolidinediones. nih.govpnas.org Another well-characterized pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. physiology.org this compound disrupts the inhibitory Keap1-Nrf2 complex, promoting Nrf2 nuclear translocation and the transcription of antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1). physiology.orgnih.govnih.gov

    Emerging research is expanding the landscape of this compound's targets and signaling networks:

    NF-κB Inhibition: this compound can directly inhibit the pro-inflammatory NF-κB signaling pathway. This occurs through the electrophilic addition (nitroalkylation) of critical cysteine residues (specifically Cys³⁸) in the p65 subunit of NF-κB. nih.govepa.gov This covalent modification prevents NF-κB from binding to DNA, thereby repressing the expression of target genes like pro-inflammatory cytokines and adhesion molecules. nih.govepa.gov

    Heme Oxygenase-1 (HO-1) Induction: While Nrf2 is a key regulator of HO-1, studies show that this compound can induce HO-1 expression through both PPARγ-dependent and independent mechanisms. gsartor.orgpnas.orgelsevierpure.com This suggests the existence of parallel or alternative signaling cascades that converge on this critical cytoprotective enzyme.

    Angiotensin II Receptor Modulation: In models of hypertension, nitro-fatty acids have been shown to interfere with angiotensin II signaling. nih.gov The proposed mechanism involves direct covalent adduction of the angiotensin II type 1 receptor (AT₁R), which limits G-protein coupled receptor signaling and subsequent calcium mobilization in vascular smooth muscle cells. nih.gov

    Future investigations will likely employ advanced proteomic and genetic screening techniques to identify a broader spectrum of protein targets, further clarifying the extensive signaling network modulated by this reactive lipid.

    Investigation of Post-Translational Modifications Beyond Covalent Adduction

    The principal mechanism of action for this compound is post-translational modification (PTM) of proteins via covalent adduction, a process termed nitroalkylation. mdpi.comnih.gov This Michael addition reaction targets nucleophilic amino acid residues, primarily the thiol group of cysteine, but also histidine. nih.govnih.gov This modification alters protein structure and function, as seen with PPARγ, Keap1, and NF-κB p65. nih.govnih.govnih.gov

    However, research is beginning to explore PTMs beyond this direct covalent binding:

    S-Nitrosylation via NO Release: this compound can act as a hydrophobically stabilized nitric oxide (NO) donor. nih.gov Through a modified Nef-like reaction, it can slowly release NO, particularly in aqueous environments. nih.gov This released NO is a signaling molecule in its own right and can mediate other PTMs, most notably S-nitrosylation of protein cysteine residues. This suggests that this compound may have a dual signaling capacity: acting directly as an electrophile and indirectly as a carrier and donor of NO, thereby initiating a separate cascade of NO-dependent signaling events. nih.govnih.gov

    Reversibility of Nitroalkylation: The covalent adducts formed by nitroalkylation are considered reversible. mdpi.comnih.gov The dynamics of this reversibility and the cellular factors that govern the stability of these adducts are critical areas for future study. Understanding the mechanisms that attach and detach this lipid PTM will provide insight into how its signaling effects are terminated and regulated.

    Further research is needed to determine the specific cellular conditions under which this compound acts as an NO donor versus a direct alkylating agent and to identify the full range of proteins subject to these distinct modifications.

    Interplay with Other Endogenous Lipid Mediators and Metabolic Pathways

    This compound does not function in isolation. Its signaling actions are integrated with a complex network of other lipid mediators and metabolic pathways. Research indicates that nitrated fatty acids represent a convergence point for eicosanoid, isoeicosanoid, and nitric oxide signaling pathways. nih.gov

    Interaction with Eicosanoid Pathways: The formation of this compound occurs in the context of lipid oxidation, a process that also generates a host of other bioactive lipids like prostaglandins (B1171923) and isoprostanes. nih.gov There is evidence of co-modulation between the enzymes that synthesize nitric oxide and eicosanoids, suggesting a deeply intertwined regulatory network. nih.gov

    Integration into Lipid Metabolism: Once formed, this compound is subject to further metabolic processing. It can be incorporated into more complex lipids, such as cholesteryl-nitrolinoleate, which has been observed in macrophages. nih.govnih.gov Furthermore, like other fatty acids, it can undergo β-oxidation, and its nitroalkene structure can be saturated or conjugated with glutathione (B108866) (GSH) for detoxification and excretion. imrpress.com This integration into fundamental metabolic pathways highlights its role as both a signaling molecule and a metabolic substrate.

    Future work should focus on mapping the metabolic flux of this compound and understanding how its signaling functions are modulated by, and in turn modulate, the broader lipidome and metabolome.

    Development of Advanced Experimental and Computational Models

    The study of this compound has relied on a variety of established experimental models. Future progress will depend on the development and application of more sophisticated approaches to probe its complex biology.

    Current Experimental and Analytical Models

    Model Type Specific Examples Application References
    Cell Culture Human Aortic Endothelial Cells (HAEC), Vascular Smooth Muscle Cells (VSMC), RAW264.7 Macrophages Studying effects on inflammation, proliferation, and gene expression pnas.orgnih.govgsartor.org
    Ex Vivo Isolated rat aortic segments Assessing vasomotor activity elsevierpure.comnih.gov
    In Vivo Mouse models of hypertension, acute lung injury (ALI), and atherosclerosis Evaluating physiological and therapeutic effects in complex disease states nih.govnih.gov
    Analytical Mass Spectrometry, Luciferase Reporter Assays, Crystallography Characterization, quantification, and analysis of molecular interactions nih.govpnas.orgnih.govnih.gov

    | Molecular Probes | Biotinylated LNO₂ derivatives | Identification of cellular protein targets | nih.gov |

    Emerging research will benefit from the adoption of advanced models, including:

  • Humanized Organ Systems: The use of organ-on-a-chip technology and 3D organoids derived from human cells will provide more physiologically relevant platforms to study the tissue-specific effects of this compound.
  • Advanced In Vivo Imaging: Novel imaging probes and techniques will enable real-time tracking of this compound and its metabolic products within living organisms, offering insights into its biodistribution and target engagement.
  • Computational and Systems Biology: Sophisticated computational models, including molecular dynamics simulations and quantitative structure-activity relationship (QSAR) studies, can predict new protein targets, simulate the effects of PTMs on protein function, and integrate multi-omics data to build comprehensive models of the signaling networks it governs.
  • Mechanistic Insights into Physiological and Pathophysiological Roles of this compound

    This compound is increasingly recognized as a key mediator in both maintaining health and responding to disease. Its mechanisms of action provide a basis for understanding its diverse biological effects.

    Physiological and Pathophysiological Roles of this compound

    Role Underlying Mechanism Significance References
    Anti-inflammatory Inhibition of NF-κB via p65 alkylation; Activation of PPARγ and Nrf2 pathways Attenuates inflammatory cell activation, reduces pro-inflammatory cytokine release, and limits monocyte adhesion to endothelium nih.govpnas.orgphysiology.orgnih.gov
    Vascular Regulation Inhibition of VSMC proliferation; Induction of vasorelaxation; Modulation of AT₁R signaling Contributes to blood pressure homeostasis and may protect against atherosclerosis and vascular restenosis physiology.orgnih.gov
    Metabolic Control Potent activation of PPARγ Regulates glucose uptake and lipid metabolism, similar to anti-diabetic drugs nih.govpnas.org

    | Cytoprotection | Induction of antioxidant genes (e.g., HO-1) via Nrf2 activation | Protects cells and tissues from oxidative stress associated with inflammation and injury | physiology.orggsartor.orgpnas.org |

    Its presence in healthy individuals suggests a role in physiological homeostasis, likely by setting an anti-inflammatory and antioxidant tone. nih.govpnas.org In pathophysiological states, such as inflammation or ischemia, its levels are expected to rise, where it acts as an adaptive mediator to resolve inflammation and protect against tissue damage. nih.govimrpress.com

    Exploration of Therapeutic Potential Through Mechanistic Understanding

    The detailed mechanistic understanding of this compound's actions provides a strong rationale for its therapeutic potential across a range of diseases. By targeting multiple pathways simultaneously, it offers a multi-faceted approach to treatment.

    Cardiovascular and Metabolic Diseases: As a potent PPARγ agonist, this compound is a promising candidate for treating metabolic syndrome and type 2 diabetes. pnas.orgnih.gov Its ability to covalently modify the receptor suggests it may have a distinct and potentially more durable activity profile than existing non-covalent drugs. nih.gov Its anti-proliferative effects on vascular smooth muscle cells and blood pressure-lowering capabilities further support its potential use in treating atherosclerosis and hypertension. physiology.orgnih.gov

    Inflammatory Conditions: The dual inhibition of the pro-inflammatory NF-κB pathway and activation of the anti-inflammatory Nrf2 and PPARγ pathways makes this compound and its mimetics attractive candidates for treating chronic inflammatory diseases, such as inflammatory lung disease. nih.govnih.gov

    Rational Drug Design: The electrophilic nature of this compound is key to its function. Understanding the precise structural requirements for its interaction with specific targets like Keap1, PPARγ, and NF-κB p65 will enable the rational design of new, more potent, and selective electrophilic drugs. These next-generation therapeutics could be engineered to optimize engagement with desired targets while minimizing off-target effects, leading to improved efficacy and safety.

    Table of Mentioned Compounds

    Compound Name Abbreviation/Synonym
    This compound 10-nitro-9,12-octadecadienoic acid, LNO₂
    Linoleic Acid LA
    Nitric Oxide NO
    Peroxisome Proliferator-Activated Receptor gamma PPARγ
    Nuclear factor erythroid 2-related factor 2 Nrf2
    Kelch-like ECH-associated protein 1 Keap1
    Heme Oxygenase-1 HO-1
    Nuclear Factor kappa B NF-κB
    Angiotensin II type 1 receptor AT₁R
    Glutathione GSH
    Lysophosphatidic acid
    15-deoxy-Δ12,14-prostaglandin J2 15d-PGJ₂
    Cholesteryl-nitrolinoleate
    Rosiglitazone

    Q & A

    Q. How to conduct a systematic review on this compound's signaling pathways?

    • Methodological Answer : Use PRISMA guidelines. Search PubMed, Embase, and Scopus with terms: ("this compound" OR "LNO2") AND ("PPARγ" OR "nitro-fatty acids"). Apply Boolean operators (AND/OR/NOT) for precision. Assess bias via ROBIS tool and synthesize data using meta-analysis for conserved pathways (e.g., NF-κB inhibition) .

    Safety and Compliance

    Q. What safety protocols are critical when handling this compound in the laboratory?

    • Methodological Answer : Follow OSHA HCS guidelines: Use fume hoods for powder handling, wear nitrile gloves/lab coats, and avoid static discharge (P243). Store away from oxidizers. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical evaluation .

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